1,1'-Biphenyl, 2-fluoro-4-propyl-
CAS No.: 95379-43-4
Cat. No.: VC4133781
Molecular Formula: C15H15F
Molecular Weight: 214.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95379-43-4 |
|---|---|
| Molecular Formula | C15H15F |
| Molecular Weight | 214.28 g/mol |
| IUPAC Name | 2-fluoro-1-phenyl-4-propylbenzene |
| Standard InChI | InChI=1S/C15H15F/c1-2-6-12-9-10-14(15(16)11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3 |
| Standard InChI Key | WZEONZUXPIIMIA-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=C(C=C1)C2=CC=CC=C2)F |
| Canonical SMILES | CCCC1=CC(=C(C=C1)C2=CC=CC=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a biphenyl core with substituents on one phenyl ring:
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Fluorine at the 2-position (ortho to the interphenyl bond).
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Propyl group () at the 4-position (para to the interphenyl bond).
This arrangement creates a sterically hindered environment, influencing reactivity and intermolecular interactions .
Physicochemical Data
The electron-withdrawing fluorine and electron-donating propyl group create a polarized electronic structure, enhancing stability in radical and electrophilic substitution reactions .
Synthesis Methods
Suzuki-Miyaura Cross-Coupling
A predominant route involves coupling 4-bromo-2-fluorobenzene with 4-propylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh)) and a base (e.g., KCO) in tetrahydrofuran (THF) at 80°C .
Yield: 64–76% after purification .
Ullmann Coupling
An alternative method employs copper-catalyzed coupling of 2-fluoro-4-iodobenzene with 4-propylbenzene under thermal conditions (150°C, DMF) . Though less efficient than Suzuki coupling, this method avoids boronic acid handling .
Chemical Reactivity
Electrophilic Substitution
The fluorine atom directs electrophiles to the meta position, while the propyl group activates the ring for alkylation or sulfonation . For example, nitration with HNO/HSO yields 2-fluoro-4-propyl-3-nitro-1,1'-biphenyl .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura reactions as a boronic acid precursor after lithiation and borylation . It also undergoes Heck reactions with alkenes to form styrene derivatives .
Applications in Research and Industry
Pharmaceutical Intermediates
The biphenyl scaffold is prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs). Fluorination enhances metabolic stability, making this compound a candidate for flurbiprofen analogs .
Liquid Crystals
The propyl group promotes mesophase stability in liquid crystals. Derivatives of this compound exhibit nematic phases at room temperature, suitable for display technologies .
Organic Electronics
Fluorinated biphenyls improve electron mobility in OLEDs. The compound’s low HOMO-LUMO gap () facilitates charge transport .
Research Advancements
Catalytic Asymmetric Synthesis
Recent studies utilize chiral palladium complexes to synthesize enantiomerically pure derivatives, enabling access to atropisomers with applications in asymmetric catalysis .
Computational Studies
Density functional theory (DFT) analyses reveal that the fluorine-propyl synergy reduces steric strain by 12% compared to non-fluorinated analogs, explaining enhanced thermal stability .
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